molecular formula C19H23N5O3 B2535024 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide CAS No. 1327321-28-7

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

Cat. No.: B2535024
CAS No.: 1327321-28-7
M. Wt: 369.425
InChI Key: XFLUPJPFKIBZJD-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a complex organic compound featuring a pyrazole ring and a pyrrolidinone moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrazole Ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent under basic conditions.

    Attachment of the Ethyl Linker: The pyrazole derivative is then reacted with an ethyl halide to introduce the ethyl linker.

    Formation of the Pyrrolidinone Moiety: The pyrrolidinone ring is synthesized separately, often starting from a suitable amine and a carbonyl compound.

    Coupling Reaction: The final step involves coupling the pyrazole-ethyl derivative with the pyrrolidinone derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole and pyrrolidinone rings.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structural features.

    Biological Studies: Investigation of its biological activity, including potential anti-inflammatory and anticancer properties.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide shares structural similarities with other pyrazole and pyrrolidinone derivatives.
  • Examples: 3,5-dimethyl-1H-pyrazole, 2-oxopyrrolidine, and their various substituted derivatives.

Uniqueness

    Structural Features: The combination of the pyrazole and pyrrolidinone rings linked by an ethyl chain is unique and provides distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-13-11-14(2)24(22-13)10-8-20-18(26)19(27)21-15-5-3-6-16(12-15)23-9-4-7-17(23)25/h3,5-6,11-12H,4,7-10H2,1-2H3,(H,20,26)(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLUPJPFKIBZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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